molecular formula C34H70O B14294708 32-Methyltritriacontan-1-OL CAS No. 116271-39-7

32-Methyltritriacontan-1-OL

Cat. No.: B14294708
CAS No.: 116271-39-7
M. Wt: 494.9 g/mol
InChI Key: BPCHXYGABPPTGH-UHFFFAOYSA-N
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Description

32-Methyltritriacontan-1-OL is a branched long-chain fatty alcohol with the IUPAC name this compound. Its molecular formula is C₃₄H₇₀O, derived from a tritriacontane (C₃₃) backbone with a methyl group at the 32nd carbon and a hydroxyl group at the terminal (1st) position. The compound’s molecular weight is approximately 494.94 g/mol, calculated from its formula.

Key inferred characteristics include:

  • Branching effect: The methyl group at position 32 disrupts molecular packing, likely reducing melting and boiling points compared to straight-chain analogs.
  • Hydrophobicity: Predicted logP (octanol-water partition coefficient) is slightly lower than straight-chain C₃₃H₆₈O due to reduced surface area from branching.
  • Applications: Potential use in surfactants, lubricants, or cosmetic formulations, where branching may enhance solubility or alter crystallization behavior.

Properties

CAS No.

116271-39-7

Molecular Formula

C34H70O

Molecular Weight

494.9 g/mol

IUPAC Name

32-methyltritriacontan-1-ol

InChI

InChI=1S/C34H70O/c1-34(2)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35/h34-35H,3-33H2,1-2H3

InChI Key

BPCHXYGABPPTGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 32-Methyltritriacontan-1-OL typically involves the reduction of the corresponding fatty acid or ester. Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of the corresponding fatty acid methyl ester. This process is catalyzed by metals such as palladium or nickel under high pressure and temperature conditions .

Types of Reactions:

    Oxidation: this compound can be oxidized to the corresponding aldehyde and further to the carboxylic acid.

    Reduction: It can be reduced to the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products Formed:

Scientific Research Applications

32-Methyltritriacontan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 32-Methyltritriacontan-1-OL involves its interaction with cell membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms .

Comparison with Similar Compounds

Chain Length vs. Physical Properties

  • Melting/Boiling Points : Increase with chain length due to stronger van der Waals interactions. For example, hentetracontan-1-OL (C₄₁) has a melting point of 97.3–97.6°C , significantly higher than inferred values for shorter chains. The branched this compound likely has a lower melting point (~85–90°C) than its straight-chain C₃₃ counterpart due to disrupted molecular packing.
  • logP : Increases with chain length. Hentriacontan-1-OL (C₃₁) has a logP of 11.60 , while hentetracontan-1-OL (C₄₁) is estimated at ~14.0. Branching in this compound slightly reduces logP (~11.2) compared to straight-chain C₃₃H₆₈O (~12.5).

Branching vs. Straight-Chain Effects

  • Crystallinity : Straight-chain alcohols (e.g., hentriacontan-1-OL) form ordered crystalline structures, leading to higher melting points. The methyl branch in this compound introduces steric hindrance, reducing crystallinity and melting/boiling points.
  • Solubility: Branching may enhance solubility in nonpolar solvents compared to straight-chain analogs, though this is offset by high molecular weight.

Hydrogen Bonding and Reactivity

All compared compounds have one hydroxyl group, acting as both a hydrogen bond donor and acceptor. This limits aqueous solubility but enables interactions in lipid bilayers or surfactant systems.

Research Implications

  • Material Science : The reduced crystallinity of this compound may benefit applications requiring flexible lipid matrices or low-melting-point waxes.

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